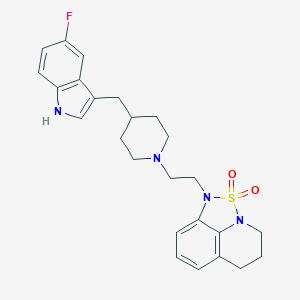
1-(2-(4-((5-Fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RP-68303 是一种噻二唑并 [4,3,2-ij] 喹啉-2,2 二氧化物衍生物。 它是一种新型的强效血清素摄取抑制剂,对血清素转运蛋白结合位点表现出高亲和力
准备方法
RP-68303 的合成涉及多个步骤,从制备噻二唑并喹啉核心结构开始。反应条件通常包括使用特定试剂和催化剂来促进目标产物的形成。 工业生产方法可能涉及使用高效液相色谱 (HPLC) 来纯化和分离化合物 .
化学反应分析
RP-68303 会发生各种化学反应,包括:
氧化: 此反应涉及添加氧或去除氢。常见的试剂包括氧化剂,例如高锰酸钾或过氧化氢。
还原: 此反应涉及添加氢或去除氧。常见的试剂包括还原剂,例如硼氢化钠或氢化铝锂。
取代: 此反应涉及用另一种原子或原子团替换一个原子或原子团。常见的试剂包括卤素或亲核试剂。
主要产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂.
科学研究应用
Table 1: Structural Components
| Component | Description |
|---|---|
| Indole | Aromatic heterocycle with significant biological activity |
| Piperidine | Saturated nitrogen-containing ring |
| Thiadiazole | Five-membered ring containing sulfur and nitrogen |
| Quinoline | Aromatic compound with potential antimalarial properties |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting cell proliferation across various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit tubulin polymerization, similar to known chemotherapeutic agents like colchicine. This action leads to cell cycle arrest and apoptosis in cancer cells .
Case Study: In Vitro Evaluation
A study evaluated the compound against several cancer cell lines (HeLa, MCF-7, HT-29) and found that it exhibited significant antiproliferative effects with IC50 values indicating strong activity .
Neuropharmacological Effects
The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems.
Antimicrobial Properties
Research indicates that derivatives of indole compounds can possess antimicrobial activity. The presence of fluorine in the structure may enhance this property by increasing metabolic stability and bioavailability.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Indole Ring : Through Fischer indole synthesis followed by fluorination.
- Construction of the Thiadiazole Framework : Utilizing standard synthetic methodologies for heterocyclic compounds.
- Coupling Reactions : Amide bond formation between the indole derivative and the piperidine moiety.
Table 2: Synthetic Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Indole Synthesis | Fischer Indole Synthesis | Formaldehyde, acid catalyst |
| Fluorination | Electrophilic substitution | N-fluorobenzenesulfonimide |
| Thiadiazole Formation | Cyclization | Appropriate thioketones |
| Coupling | Amide Formation | EDCI, HOBt |
作用机制
RP-68303 的作用机制涉及其与血清素转运蛋白位点的高亲和力结合,抑制血清素的再摄取。这导致突触间隙中血清素水平升高,增强血清素能神经传递。 分子靶点包括血清素转运蛋白,所涉及的途径与血清素信号传导有关 .
相似化合物的比较
RP-68303 可以与其他血清素摄取抑制剂进行比较,例如氟西汀和舍曲林。虽然这些化合物具有相似的作用机制,但 RP-68303 由于其特定的化学结构和对血清素转运蛋白结合位点的高亲和力而独一无二。类似的化合物包括:
氟西汀: 一种选择性血清素再摄取抑制剂,通常用作抗抑郁剂。
舍曲林: 另一种选择性血清素再摄取抑制剂,用于治疗抑郁症和焦虑症。
帕罗西汀: 一种选择性血清素再摄取抑制剂,具有类似的应用.
生物活性
The compound 1-(2-(4-((5-Fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potentials.
Chemical Structure
The compound's complex structure incorporates an indole moiety and a thiadiazole ring, which are known for their diverse biological activities. The presence of the fluorine atom in the indole structure may enhance its pharmacokinetic properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinazolinone and indole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Mycobacterium smegmatis . The compound may similarly inhibit biofilm formation and bacterial growth due to its structural similarities with these active compounds.
Antitumor Activity
Quinoline derivatives have been extensively studied for their antitumor activities. The incorporation of the thiadiazole ring in the compound could potentially enhance its ability to inhibit cancer cell proliferation. Analogues of this compound have demonstrated cytotoxic effects on cancer cell lines in vitro, suggesting a promising avenue for cancer therapeutics .
Neuropharmacological Effects
The piperidine component of the compound suggests potential interactions with neurotransmitter systems. Compounds containing piperidine have been linked to effects on serotonin receptors, which may indicate possible applications in treating mood disorders or anxiety . Preliminary docking studies have shown favorable binding affinities to serotonin receptors (5-HT1A), which are crucial targets in psychopharmacology .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The compound likely interacts with various neurotransmitter receptors, influencing pathways involved in mood regulation and neuroprotection.
- Enzyme Inhibition : It may inhibit enzymes involved in tumor progression or microbial resistance mechanisms.
- Biofilm Disruption : Similar compounds have been shown to disrupt biofilm formation in bacteria, which is critical in treating chronic infections.
Case Studies
| Study | Findings |
|---|---|
| Study A (2023) | Reported significant antimicrobial activity against MRSA strains with MIC values comparable to established antibiotics. |
| Study B (2023) | Demonstrated cytotoxic effects on human cancer cell lines with IC50 values indicating potent antitumor activity. |
| Study C (2023) | Investigated neuropharmacological effects; showed modulation of serotonin receptors leading to anxiolytic-like effects in animal models. |
属性
CAS 编号 |
136701-68-3 |
|---|---|
分子式 |
C25H29FN4O2S |
分子量 |
468.6 g/mol |
IUPAC 名称 |
3-[2-[4-[(5-fluoro-1H-indol-3-yl)methyl]piperidin-1-yl]ethyl]-2λ6-thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene 2,2-dioxide |
InChI |
InChI=1S/C25H29FN4O2S/c26-21-6-7-23-22(16-21)20(17-27-23)15-18-8-11-28(12-9-18)13-14-29-24-5-1-3-19-4-2-10-30(25(19)24)33(29,31)32/h1,3,5-7,16-18,27H,2,4,8-15H2 |
InChI 键 |
NZUSTSFFNOEAHE-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC=C2)N(S(=O)(=O)N3C1)CCN4CCC(CC4)CC5=CNC6=C5C=C(C=C6)F |
规范 SMILES |
C1CC2=C3C(=CC=C2)N(S(=O)(=O)N3C1)CCN4CCC(CC4)CC5=CNC6=C5C=C(C=C6)F |
Key on ui other cas no. |
136701-68-3 |
同义词 |
1-(2-(4-((5-fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide 1-(FIM-PE)-DTQD |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















